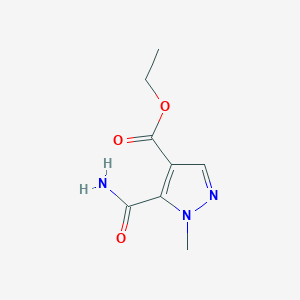

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-carbamoyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-10-11(2)6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLRFVLSZIMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857068 | |

| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-52-8 | |

| Record name | Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81303-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrazole Scaffold and a Focus on a Key Derivative

An In-Depth Technical Guide to the Properties, Synthesis, and Potential Applications of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] This has led to the development of blockbuster drugs such as sildenafil and a host of targeted cancer therapies.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . While public domain data on this exact molecule is limited, its structure suggests significant potential as a versatile intermediate for creating complex molecular architectures. The carbamoyl moiety [-C(=O)NH₂] and the ethyl carboxylate group [-C(=O)OEt] offer multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and lead optimization campaigns.

Given the relative scarcity of direct experimental data for the target compound, this guide will adopt a foundational approach. We will first provide a comprehensive overview of its critical precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , for which substantial data exists. Subsequently, we will detail a proposed, chemically sound synthetic route to convert this amino precursor into the target carbamoyl derivative, extrapolating its expected properties and discussing its potential in a drug development context. This methodology mirrors the predictive and problem-solving approach required in applied chemical research.

PART 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its application in research. Below is a comparative summary of the known properties of the key precursor and the predicted properties for our target molecule. The predictions are based on the structural transition from an amino (-NH₂) to a carbamoyl (-CONH₂) group, which increases molecular weight, polarity, and hydrogen bonding potential.

| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor) | This compound (Target) - Predicted |

| IUPAC Name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[8] | Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate[9] |

| Synonyms | 5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester[10] | Ethyl 1-methyl-5-carbamoyl-1H-pyrazole-4-carboxylate |

| CAS Number | 31037-02-2[8] | 188527-31-7 (from supplier data) |

| Molecular Formula | C₇H₁₁N₃O₂[8] | C₈H₁₁N₃O₃ |

| Molecular Weight | 169.18 g/mol [8] | 197.19 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 96-100 °C[11] | > 100 °C (Expected increase due to stronger intermolecular H-bonding) |

| Solubility | Soluble in organic solvents like DMF, Chloroform.[2] | Likely reduced solubility in non-polar solvents; increased solubility in polar protic solvents. |

| Hydrogen Bond Donors | 1 (from -NH₂) | 2 (from -NH₂) |

| Hydrogen Bond Acceptors | 4 (from N, N, C=O, O) | 5 (from N, N, C=O, C=O, O) |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is logically approached as a two-stage process: first, the robust synthesis of the amino precursor, followed by the specific conversion of the amino group to a carbamoyl group.

Stage 1: Synthesis of Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is a classic cyclization reaction. A highly efficient and common method involves the reaction of an ethoxymethylenecyanoacetate with methylhydrazine.[12]

Causality of Experimental Choices:

-

Ethoxy methylene ethyl cyanoacetate: This reactant is ideal as it provides the required three-carbon backbone for the pyrazole ring and already contains the ethyl carboxylate and a nitrile group, which will become the C4 and C5 substituents, respectively. The ethoxy group serves as an excellent leaving group during the initial nucleophilic attack.

-

Methylhydrazine: This provides the two nitrogen atoms for the pyrazole ring and introduces the required methyl group at the N1 position.

-

Solvent (Toluene): Toluene is chosen for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature to ensure completion. It also facilitates the removal of water formed during the reaction via azeotropic distillation if necessary.[12]

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add ethoxy methylene ethyl cyanoacetate.

-

Add toluene as the solvent and stir until the reactant is fully dissolved.[12]

-

Cool the mixture to 20-25 °C using a chilled water bath.

-

Slowly add a 40% aqueous solution of methylhydrazine dropwise, ensuring the temperature is maintained between 22-30 °C.[12] The exotherm must be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours to ensure the initial condensation is complete.[12]

-

Heat the mixture to reflux temperature and maintain for approximately 2 hours to drive the cyclization and subsequent tautomerization/aromatization to completion.[12]

-

Cool the reaction mixture to 9-10 °C to precipitate the product.

-

Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry under vacuum.

Caption: Workflow for the synthesis of the amino-pyrazole intermediate.

Stage 2: Proposed Synthesis of this compound

The conversion of an aromatic amine to a carbamoyl group can be achieved through several methods. A direct and effective laboratory-scale method involves reaction with an isocyanate, often generated in situ from cyanate salts under acidic conditions.

Causality of Experimental Choices:

-

Sodium Cyanate (NaOCN) & Acetic Acid: This combination generates isocyanic acid (HNCO) in the reaction mixture. The aromatic amine is a nucleophile, but it is not reactive enough to attack the cyanate ion directly. The acid protonates the cyanate, forming the much more electrophilic isocyanic acid, which readily reacts with the amino group. Acetic acid is a good choice as it is a moderately strong acid and also acts as a solvent.

-

Reaction Conditions: The reaction is typically run at a moderate temperature to ensure a reasonable reaction rate without causing decomposition of the reactants or product.

-

Dissolve the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, in glacial acetic acid in a suitable reaction flask.

-

Warm the solution gently to approximately 50-60 °C to ensure complete dissolution and to facilitate the reaction.

-

In a separate container, prepare a solution of sodium cyanate in water.

-

Add the sodium cyanate solution dropwise to the stirred pyrazole solution. The in situ formation of isocyanic acid will react with the amino group.

-

Maintain the temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product. The carbamoyl derivative is expected to be less soluble in water than the amino precursor.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and salts, and then with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Caption: Logical progression from the core scaffold to a potential drug candidate.

PART 5: Safety and Handling

Safety protocols for the target compound should be based on the known hazards of its precursor, with the assumption that it may present similar or additional risks until proven otherwise.

-

Hazard Classification: The precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]It is prudent to assume the carbamoyl derivative carries the same classifications.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [13]When handling the solid as a powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation. [13]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [13]* Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents. [13]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While direct, comprehensive experimental data is sparse, a robust understanding of its synthesis and properties can be built upon the solid foundation of its amino precursor. By applying established principles of organic synthesis and medicinal chemistry, we have outlined a reliable pathway for its preparation and have hypothesized its potential as a valuable scaffold for the discovery of new therapeutic agents. Its rich functionality offers a compelling platform for generating diverse chemical libraries, enabling the exploration of new structure-activity relationships in the pursuit of novel drugs. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to begin exploring the potential of this versatile pyrazole derivative.

References

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of -Keto Esters. (URL: )

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (URL: )

- SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl

- Supporting Information - The Royal Society of Chemistry. (URL: )

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem. (URL: [Link])

-

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate - ChemBK. (URL: [Link])

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (URL: [Link])

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (URL: [Link])

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (URL: [Link])

-

ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate | C11H17N3O3 | CID - PubChem. (URL: [Link])

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - CORE. (URL: [Link])

-

MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE - Capot Chemical. (URL: [Link])

- EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google P

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. (URL: [Link])

-

ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE - precisionFDA. (URL: [Link])

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate - the NIST WebBook. (URL: [Link])

-

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem. (URL: [Link])

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google P

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (URL: [Link])

-

Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate, 98%+ Purity, C8H11N3O3, 1 gram - CP Lab Safety. (URL: [Link])

-

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S - PubChem. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

-

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, 95% Purity, C7H10N2O2, 1 gram. (URL: [Link])

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. sid.ir [sid.ir]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

"Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate" structure

An In-Depth Technical Guide to Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the pyrazole carboxamide class. This class of molecules is of significant interest to researchers in drug development and agrochemical science due to its members' wide-ranging biological activities. This document details the molecule's structure, a proposed synthetic route, its spectroscopic signature, and its potential biological significance, with a focus on providing actionable insights for laboratory professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole featuring an ethyl carboxylate group at position 4 and a carbamoyl (aminocarbonyl) group at position 5. The pyrazole ring is N-methylated at the 1-position. The structural arrangement of these functional groups is critical to its chemical reactivity and biological function.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₃ | Calculated |

| Molecular Weight | 197.19 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Predicted LogP | 0.4 - 0.8 | Based on similar structures |

The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygens, pyrazole nitrogens) suggests that the molecule can participate in various intermolecular interactions, which is a key consideration in designing biologically active compounds.

Caption: 2D Chemical Structure of the Topic Compound.

Proposed Synthesis Pathway

While this specific molecule is not widely commercially available, a robust synthesis can be designed based on well-established pyrazole chemistry. The most logical approach involves the construction of a 5-aminopyrazole precursor followed by the conversion of the amino group into a carbamoyl group. This multi-step pathway offers flexibility and relies on high-yielding, well-documented reactions.

Caption: Proposed two-step synthesis workflow.

Protocol 2.1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)

This protocol is adapted from established methods for synthesizing 5-aminopyrazoles.[1][2] The reaction involves the cyclocondensation of a β-alkoxy-α,β-unsaturated nitrile with methylhydrazine.

Rationale: This is a classic and highly efficient method for constructing the pyrazole core. The ethoxymethylene group acts as a leaving group, and the cyano and ester functionalities direct the cyclization to yield the desired 5-amino-4-carboxylate regioisomer.

Procedure:

-

To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting solid is filtered, washed with cold ethanol, and dried under vacuum to yield the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor is often of sufficient purity for the next step.

Protocol 2.2: Conversion to this compound (Target)

The conversion of an amino group to a carbamoyl group can be achieved through several methods. A direct reaction with isocyanic acid (often generated in situ from potassium cyanate and an acid) is a common approach.

Rationale: This transformation is a reliable method for introducing the carbamoyl moiety. The nucleophilic 5-amino group attacks the electrophilic carbon of isocyanic acid.

Procedure:

-

Dissolve the precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq), in a mixture of acetic acid and water.

-

Add a solution of potassium cyanate (KOCN) (1.5 eq) in water dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

The product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water to remove salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. Based on data from structurally similar pyrazole carboxamides, the following spectral characteristics are predicted.[3][4][5]

Predicted ¹H NMR Spectroscopy

-

Pyrazole Ring Proton (H-3): A singlet expected around δ 7.8-8.2 ppm . This proton is on the carbon between the two nitrogen atoms and is typically deshielded.

-

N-Methyl Protons (-NCH₃): A singlet expected around δ 3.8-4.1 ppm . The chemical shift is influenced by the aromatic pyrazole ring.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2-4.4 ppm (for the -CH₂-) and a triplet around δ 1.2-1.4 ppm (for the -CH₃).

-

Carbamoyl Protons (-CONH₂): Two broad singlets, often integrating to 1H each, are expected in the region of δ 5.5-7.5 ppm . Their broadness and chemical shift are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectroscopy

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically δ 160-170 ppm , corresponding to the ester and amide carbonyls.

-

Pyrazole Ring Carbons: Expect signals in the aromatic region, with C3, C4, and C5 appearing between δ 100-155 ppm .

-

N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm .

-

Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 60-62 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).

Predicted Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).[3]

-

C=O Stretching: A strong, sharp band for the ester carbonyl around 1720-1740 cm⁻¹ . A second strong band for the amide I band (primarily C=O stretch) is expected around 1660-1680 cm⁻¹ .[6]

-

N-H Bending: An amide II band (N-H bend and C-N stretch) around 1600-1640 cm⁻¹ .

-

C-N and C-O Stretching: Found in the fingerprint region **(1400-1000 cm⁻¹) **.

Mass Spectrometry (MS)

The molecule has been identified as a degradation product of the herbicide Pyrazosulfuron-ethyl.[7] Electron ionization mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z 197. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester and cleavage of the carbamoyl group.

Biological Activity and Potential Mechanism of Action

Context as a Herbicide Metabolite

This compound is a known metabolite of Pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide.[7][8] The degradation occurs via cleavage of the sulfonylurea bridge. This metabolic link strongly suggests that the title compound may possess herbicidal properties itself or could be a key biomarker in environmental fate studies of its parent compound.[9][10]

Probable Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, particularly for its potent fungicidal activity.[11] Many compounds from this class function as Succinate Dehydrogenase Inhibitors (SDHIs).[12][13] SDH (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.

Rationale for Proposed Mechanism: By inhibiting SDH, these compounds block cellular respiration, depriving the target organism (e.g., a pathogenic fungus) of ATP. This leads to a rapid cessation of growth and eventual cell death. The N-methyl pyrazole and carboxamide moieties are often crucial for binding within the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

Caption: Proposed mechanism of action via SDH inhibition.

Experimental Protocol: In Vitro Antifungal Assay

To validate the predicted biological activity, an in vitro mycelial growth inhibition assay can be performed. This protocol provides a standardized method to determine the efficacy of the compound against various plant pathogenic fungi.[14][15]

Objective: To determine the EC₅₀ (half-maximal effective concentration) of the title compound against selected fungal pathogens.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungal cultures (e.g., Fusarium graminearum, Botrytis cinerea)

-

Title compound dissolved in a suitable solvent (e.g., DMSO or acetone)

-

Sterile cork borer (5 mm)

-

Incubator set to 25 °C

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the title compound by dissolving 100 mg in 10 mL of sterile DMSO.

-

Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-55 °C.

-

Serial Dilutions: Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 0 µg/mL). A solvent-only control (0 µg/mL) must be included. Mix thoroughly and pour the amended media into sterile Petri dishes.

-

Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Seal the plates with paraffin film and incubate them at 25 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

-

-

Determine the EC₅₀ value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and biological science. As a known metabolite of a commercial herbicide and a member of the potent pyrazole carboxamide class, it warrants further investigation. This guide provides a robust framework for its synthesis, characterization, and biological evaluation, serving as a valuable resource for researchers aiming to explore its potential in agrochemical or pharmaceutical applications. The provided protocols, grounded in established scientific principles, offer a clear path for its inclusion in research and development pipelines.

References

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

-

An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. CoLab. [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. R Discovery. [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Semantic Scholar. [Link]

-

Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions. USDA ARS. [Link]

-

Degradation of pyrazosulfuron-ethyl in the agricultural soil by Alternaria alternata. Journal of Environmental Science and Health, Part B. [Link]

-

Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Bentham Science. [Link]

-

FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]

-

Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai. [Link]

-

1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS. MDPI. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Organic Letters. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Journal of Molecular Structure. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

-

Synthesis and Antifungal Evaluation of 5-Pyrazolones. ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Physical Chemistry Chemical Physics. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Degradation of Pyrazosulfuron ethyl in rice ecosystem by Aspergillus terreus. Academia.edu. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

-

Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]

-

Carbamoyl-5(3)+-~- ri bof uranosyl pyrazole (4-Deoxypyrazofuri n) and 4. RSC Publishing. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Pyrazosulfuron-ethyl (Ref: NC 311). AERU, University of Hertfordshire. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry. [Link]

-

Degradation of Pyrazosulfuron Ethyl in Rice Ecosystem by Aspergillus terreus. International Journal of Recent Technology and Engineering. [Link]

-

Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. Pest Management Science. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. journalcjast.com [journalcjast.com]

- 9. benchchem.com [benchchem.com]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. Two primary convergent synthetic strategies are presented, commencing from readily available starting materials. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a robust framework for the successful preparation of this important pyrazole derivative.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring is crucial in modulating the biological activity of these compounds. This compound, the subject of this guide, is a highly functionalized pyrazole with potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of the carbamoyl and ester functional groups offers multiple points for further chemical modification, making it a valuable building block in drug discovery programs.

This guide will elucidate the most logical and efficient synthetic routes to this target molecule, focusing on the principles of retrosynthetic analysis and the practical execution of key chemical transformations.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound (I), suggests two primary disconnection approaches, leading to two distinct and convergent synthetic strategies.

Sources

An In-Depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 31037-02-2. While the user query specified "Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate," extensive database searches indicate that the commonly referenced and commercially available compound with a closely related structure is Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is presumed that "carbamoyl" was a misnomer for "amino." This document will, therefore, detail the properties, synthesis, and applications of the amino-substituted compound.

Introduction and Core Compound Identification

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules.[1][2][3] Its structure, featuring an amino group and an ethyl carboxylate on a methylated pyrazole ring, offers multiple reactive sites for further chemical modifications. The pyrazole core is a "biologically privileged" scaffold, meaning it is a common feature in many FDA-approved drugs, including Celecoxib and Rimonabant.[4] This compound is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to possess a range of biological activities.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate are summarized below. These data are critical for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [6][7] |

| Molecular Weight | 169.18 g/mol | [6][7] |

| Appearance | White to pale yellow solid (crystal/powder) | [6] |

| Melting Point | 96-100 °C | [6] |

| IUPAC Name | ethyl 5-amino-1-methylpyrazole-4-carboxylate | [7] |

| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [6][7] |

| SMILES String | CCOC(=O)c1cnn(C)c1N | [6] |

Synthesis Protocol: A Validated Approach

The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is typically achieved through a cyclization reaction. The following protocol is a well-established method.[8]

Reaction Principle

The synthesis involves the condensation reaction between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate. The methylhydrazine acts as a dinucleophile, attacking the electrophilic centers of the cyanoacetate derivative, leading to the formation of the pyrazole ring.

Experimental Workflow Diagram

Caption: Synthesis workflow for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 ml of ethanol.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours.[8]

-

Precipitation and Initial Product Collection: After the reflux period, cool the reaction mixture. Pour the cooled mixture over ice water to precipitate the product. Collect the resulting solid by filtration and dry it.[8]

-

Workup of Mother Liquor: Transfer the filtrate (mother liquor) to a separatory funnel. Extract the aqueous layer with chloroform. Wash the combined organic extracts with a saturated brine solution.[8]

-

Drying and Concentration: Dry the chloroform extracts over anhydrous sodium sulfate. After drying, remove the solvent under reduced pressure (in vacuo) to yield a second crop of the product.[8]

-

Purification: Combine both batches of the crystallized product and recrystallize from ethanol to obtain the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[8] A reported yield for this method is 32.3 grams (35%), with a melting point of 99-100°C.[8]

Applications in Research and Drug Development

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

-

Precursor for Fused Pyrazole Systems: This compound is a key starting material for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems.[5] These scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][9][10]

-

Development of Kinase Inhibitors: The 5-amino-1H-pyrazole-4-carboxamide scaffold, derived from this starting material, has been successfully utilized in the design of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. These inhibitors have shown potential in treating cancers with aberrant FGFR activation.[11]

-

Scaffold for Bioactive Molecules: The pyrazole ring system is a cornerstone in the development of various therapeutic agents. Derivatives of pyrazole are known to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][4] This makes Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate a valuable starting point for generating libraries of novel compounds for biological screening.

Logical Pathway for Drug Discovery Application

Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Hazard Identification

The compound is classified as hazardous and carries the following warnings:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[12]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[12]

References

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Salgado-Zamayoa, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6598. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 8(11), 1654-1669. Retrieved from [Link]

-

Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 22-25. Retrieved from [Link]

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Abdel-Aziz, M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(13), 5136. Retrieved from [Link]

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Kumar, V., & Singh, A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(01), 216-240. Retrieved from [Link]

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4993. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

This guide provides a detailed exploration of the potential mechanisms of action for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, a compound belonging to the pharmacologically significant class of pyrazole derivatives. For researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related compounds to propose and elaborate on the most probable biological activities and molecular targets. While direct experimental data on this specific molecule is limited, a robust hypothesis can be formulated based on the well-established structure-activity relationships of the pyrazole-4-carboxamide scaffold.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the development of therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This five-membered heterocyclic motif is present in numerous FDA-approved drugs, highlighting its clinical significance. The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Hypothesized Mechanisms of Action for this compound

Based on the structural features of this compound, specifically the pyrazole-4-carboxamide core, two primary mechanisms of action are proposed: inhibition of Succinate Dehydrogenase (SDH) and inhibition of Dihydroorotate Dehydrogenase (DHODH).

Inhibition of Succinate Dehydrogenase (SDH)

A substantial body of evidence points to pyrazole-4-carboxamides as potent inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[3][4][5][6][7][8] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a critical hub for cellular respiration and energy production.

Molecular Interaction and Consequence:

The proposed mechanism involves the binding of the pyrazole-4-carboxamide moiety within the ubiquinone-binding site (Q-site) of the SDH complex. This interaction is thought to be stabilized by hydrogen bonds and hydrophobic interactions.[6] By occupying this site, the compound prevents the natural substrate, ubiquinone, from binding, thereby blocking the transfer of electrons from succinate to the electron transport chain. The consequence of this inhibition is a disruption of ATP synthesis, leading to cellular energy depletion and, ultimately, cell death. This mechanism is particularly relevant in the context of antifungal and insecticidal applications.[3][4][6]

Figure 1: Proposed mechanism of Succinate Dehydrogenase (SDH) inhibition.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another well-documented target for pyrazole derivatives is Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][9][10] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA synthesis, as well as cell proliferation.

Molecular Interaction and Consequence:

The pyrazole core is hypothesized to interact with the active site of DHODH, preventing the conversion of dihydroorotate to orotate. This inhibition leads to a depletion of the pyrimidine pool within the cell, thereby halting DNA and RNA synthesis and arresting cell growth. This mechanism is particularly relevant for the development of antiviral, anticancer, and immunosuppressive agents.[1][2][10]

Figure 2: Proposed mechanism of Dihydroorotate Dehydrogenase (DHODH) inhibition.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended.

Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified SDH and DHODH enzymes.

Protocol for SDH Inhibition Assay:

-

Enzyme Source: Purified mitochondrial complex II from a relevant species (e.g., bovine heart, fungal, or insect).

-

Assay Principle: Spectrophotometric measurement of the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) coupled to the oxidation of succinate.

-

Procedure:

-

Prepare a reaction mixture containing buffer, succinate, and the electron acceptor.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding the purified SDH enzyme.

-

Monitor the decrease in absorbance of the electron acceptor over time.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

Protocol for DHODH Inhibition Assay:

-

Enzyme Source: Recombinant human or other species-specific DHODH.

-

Assay Principle: Spectrophotometric measurement of the reduction of an electron acceptor (e.g., DCPIP) linked to the oxidation of dihydroorotate.

-

Procedure:

-

Prepare a reaction mixture containing buffer, dihydroorotate, and coenzyme Q (or a surrogate).

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding the purified DHODH enzyme.

-

Monitor the enzyme activity by following the reduction of DCPIP.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Assays

Objective: To assess the effect of the compound on cellular processes related to the hypothesized targets.

Protocol for Cellular Respiration Assay (for SDH inhibition):

-

Cell Line: Select a relevant cell line (e.g., cancer cell line, fungal cells).

-

Assay Principle: Measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration using a Seahorse XF Analyzer or similar technology.

-

Procedure:

-

Seed cells in a microplate.

-

Treat the cells with different concentrations of the compound.

-

Measure the basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

-

Data Analysis: A decrease in basal OCR and maximal respiration would be indicative of complex II inhibition.

Protocol for Cell Proliferation and Pyrimidine Rescue Assay (for DHODH inhibition):

-

Cell Line: Use a rapidly proliferating cell line.

-

Assay Principle: Measure the antiproliferative effect of the compound and determine if this effect can be reversed by the addition of exogenous pyrimidines.

-

Procedure:

-

Treat cells with a range of concentrations of the compound in both standard and pyrimidine-supplemented media (e.g., with uridine).

-

After a set incubation period, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis: If the compound's antiproliferative activity is rescued by the addition of uridine, it strongly suggests inhibition of the de novo pyrimidine biosynthesis pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carboxamides is highly dependent on the substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as the nature of the carboxamide group. For this compound, the methyl group at N1, the carbamoyl group at C5, and the ethyl carboxylate at C4 are key determinants of its potential interactions with target enzymes. Comparative analysis with known SDH and DHODH inhibitors suggests that these functional groups can engage in crucial hydrogen bonding and hydrophobic interactions within the respective active sites.

| Structural Feature | Potential Role in SDH Inhibition | Potential Role in DHODH Inhibition |

| Pyrazole Core | Scaffolding for optimal positioning of substituents in the Q-site. | Interaction with the enzyme's active site through hydrogen bonding and π-π stacking. |

| N1-Methyl Group | Contributes to hydrophobic interactions. | Can influence the orientation of the molecule within the binding pocket. |

| C4-Ethyl Carboxylate | Potential for hydrogen bonding with active site residues. | May interact with polar residues in the active site. |

| C5-Carbamoyl Group | Acts as a key hydrogen bond donor/acceptor. | Can form critical hydrogen bonds with the enzyme. |

Conclusion

While the precise mechanism of action for this compound awaits direct experimental validation, a strong hypothesis based on extensive research into structurally related pyrazole-4-carboxamides points towards the inhibition of either Succinate Dehydrogenase or Dihydroorotate Dehydrogenase. The proposed experimental workflows provide a clear path to elucidate the specific molecular target and cellular consequences of this compound's activity. Understanding these fundamental mechanisms is paramount for the rational design and development of novel therapeutic agents based on the versatile pyrazole scaffold.

References

- Gelin, M., Van der Pijl, F., Rabet, M., Peixoto, P., Lebeau, A., Schmit, N., ... & Meinnel, T. (2014). Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH). Journal of medicinal chemistry, 57(15), 6447-6452.

- Gelin, M., Van der Pijl, F., Peixoto, P., Lebeau, A., Rabet, M., Schmit, N., ... & Meinnel, T. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of medicinal chemistry, 58(15), 6046-6052.

- Novinec, M., Gantar, M., Dolenc, M. S., & Svete, J. (2019). Tetrahydro-1H, 5H-pyrazolo [1, 2-a] pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Bioorganic chemistry, 89, 102982.

- Gelin, M., Van der Pijl, F., Peixoto, P., Lebeau, A., Rabet, M., Schmit, N., ... & Meinnel, T. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). ACS medicinal chemistry letters, 6(8), 898-903.

- Chai, J. Q., Wang, X., Zhang, Y. H., Li, Y. H., Liu, X. H., & Yang, C. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Chai, J. Q., Wang, X., Zhang, Y. H., Li, Y. H., Liu, X. H., & Yang, C. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Li, M., Li, Y., Wang, X., Liu, X., & Yang, C. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(39), 10766-10776.

- Singh, R. P., & Kaur, A. (2021). Pyrazole based compounds as antimalarial agents: A review. European Journal of Medicinal Chemistry, 224, 113702.

- Luo, B., Zhao, Y., Qu, L., Liu, X., & Yang, C. (2024).

- Google Patents. (2016). Pd-CATALYZED COUPLING OF PYRAZOLE AMIDES. US20160046628A1.

- Semantic Scholar. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Smolecule. (n.d.). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d....

- ResearchGate. (n.d.).

- Mol-Instincts. (n.d.). 5-(氨基羰基)-1-甲基-1H-吡唑-4-羧酸乙酯| 81303-52-8.

- Ambeed. (n.d.).

- ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary: colour.... summary: colour...*.

Sources

- 1. Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the potential biological activities of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related pyrazole-4-carboxylate derivatives to build a robust hypothesis of its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel pyrazole compounds.

The Pyrazole-4-Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this moiety. The pyrazole scaffold is known for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.

Derivatives of pyrazole-4-carboxylate, in particular, have demonstrated a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3][4] The versatility of the pyrazole-4-carboxylate core allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological target specificity.

Synthesis of this compound

The synthesis of the title compound can be approached through established methods for the construction of substituted pyrazoles. A plausible synthetic route is outlined below, based on procedures reported for analogous compounds.[5][6]

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Intermediate C)

-

Combine equimolar amounts of ethyl(ethoxymethylene)cyanoacetate and methylhydrazine in a suitable solvent such as ethanol.[5]

-

Reflux the reaction mixture for approximately 16 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it over ice water to precipitate the product.[5]

-

Collect the precipitate by filtration and dry.

-

The crude product can be further purified by recrystallization from ethanol to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[5]

The subsequent conversion of the 5-amino group to a 5-carbamoyl group can be achieved through various established methods, such as reaction with a phosgene equivalent followed by treatment with ammonia.

Predicted Biological Activities Based on Structural Analogs

Based on the extensive literature on pyrazole-4-carboxylate derivatives, we can predict several potential biological activities for this compound.

Anti-inflammatory and Analgesic Potential

A significant body of research points to the anti-inflammatory and analgesic properties of pyrazole derivatives.[2][7][8][9][10] For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant analgesic and anti-inflammatory activities in vivo.[2][7]

Mechanism of Action: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[2] Given that some pyrazole derivatives are known COX inhibitors, it is plausible that this compound could exhibit similar activity.

Caption: The Cyclooxygenase (COX) pathway and potential inhibition by pyrazole derivatives.

Enzyme Inhibition

The pyrazole scaffold is a versatile template for designing enzyme inhibitors targeting a range of enzyme families.

Several studies have reported on pyrazole carboxamide derivatives as potent inhibitors of human carbonic anhydrase (CA) I and II isozymes.[11][12] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma.[12] The presence of the carbamoyl group in the title compound makes this a particularly interesting avenue for investigation.

N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target for the treatment of inflammatory diseases.[13] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammation.

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

The pyrazole-4-carboxylate scaffold has also been explored for the inhibition of other enzymes, including dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and long-chain L-2-hydroxy acid oxidase (Hao2).[14][15]

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival. The cytotoxic potential of this compound against a panel of cancer cell lines warrants investigation.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antimicrobial activity.[3][18][19][20] For example, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been identified as a new class of antimicrobial agents.[18][20] Therefore, screening this compound for activity against a range of bacterial and fungal pathogens is a logical step.

Recommended Experimental Workflows

To validate the predicted biological activities, a systematic screening approach is recommended. The following are detailed protocols for key in vitro and in vivo assays.

In vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) to the wells.

-

Incubate for a specified time at the optimal temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In vitro Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on human carbonic anhydrase I and II.

Methodology:

-

Purify human carbonic anhydrase I and II from erythrocytes using affinity chromatography.[11][12]

-

Prepare a stock solution of the test compound in a suitable solvent.

-

The esterase activity of the enzyme is determined spectrophotometrically using p-nitrophenyl acetate as a substrate.

-

In a cuvette, mix the enzyme solution, buffer, and various concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

-

Calculate the initial reaction rates and determine the percentage of inhibition.

-

Determine the Ki value and the type of inhibition from Lineweaver-Burk plots.[11]

MTT Assay for Cytotoxicity in Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of the test compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., A549, K-562) in a 96-well plate and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

Methodology:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the pyrazole-4-carboxylate core of the title compound are expected to significantly influence its biological activity:

-

1-Methyl Group: The presence of a methyl group at the N1 position can enhance metabolic stability and influence the orientation of the molecule within a binding pocket.

-

4-Ethyl Carboxylate Group: This group can act as a hydrogen bond acceptor and its ester linkage may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.

-

5-Carbamoyl Group: The carbamoyl (-CONH2) group is a key feature. It can participate in hydrogen bonding interactions as both a donor and an acceptor, which is often crucial for target binding. This group is particularly relevant for the predicted carbonic anhydrase inhibitory activity.

Summary of Potential Activities and Key Data from Analogs

| Biological Activity | Key Findings from Analogs | Reference Compounds |

| Anti-inflammatory | Significant in vivo activity in carrageenan-induced paw edema model. | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |

| Analgesic | Significant in vivo activity in acetic acid-induced writhing test. | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates |

| Carbonic Anhydrase Inhibition | Potent inhibition of human CA-I and CA-II isozymes. | Pyrazole carboxamide derivatives |

| Kinase Inhibition (IRAK4) | Identification of potent and selective inhibitors. | N-(1H-pyrazol-4-yl)carboxamides |

| Anticancer | Potent activity against various cancer cell lines. | (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, and fungi. | Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates |

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule with a high potential for a range of biological activities. Based on a thorough analysis of its structural analogs, this compound warrants investigation as a potential anti-inflammatory, analgesic, enzyme inhibitory, anticancer, and antimicrobial agent.

Future research should focus on:

-

Chemical Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the title compound.

-

In vitro Screening: A comprehensive in vitro screening campaign using the assays outlined in this guide to identify and validate its primary biological activities.

-

Mechanism of Action Studies: Once a primary activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

-

Lead Optimization: If promising activity is observed, a medicinal chemistry program should be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating research into the biological activities of this compound. The convergence of favorable structural features within this molecule suggests that its exploration could lead to the discovery of novel therapeutic agents.

References

- Gülerman, F. C., et al. (2010). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 534-539.

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1290-S1296. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 174-184. [Link]

-

Gülerman, F. C., et al. (2010). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. ResearchGate. [Link]

-

Jubie, S., et al. (2011). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 61(9), 529-534. [Link]

-

Yin, J., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4348-4352. [Link]

-

PubChem. (n.d.). ethyl 1-methyl-5-(propylcarbamoyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, R. V., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

-

Bekhit, A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]

-

Sever, B., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. ResearchGate. [Link]

-

Gupta, S. K., & Mishra, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1087. [Link]

-

Nagaraja, G. K., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Tropical Journal of Pharmaceutical Research, 11(5), 799-807. [Link]

-

Patel, D., & Shah, N. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 110-115. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Gupta, S. K., & Mishra, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-